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Core Mechanism of Action and Receptor Profile

Dihydroergotoxine mesylate (also known as ergoloid mesylate or co-dergocrine) is a mixture of

dihydrogenated ergot alkaloids. Its key pharmacological action is the dual blockade of both presynaptic

(α₂) and postsynaptic (α₁) adrenoceptors [1].

Postsynaptic α₁-antagonism: This action leads to vasodilation and is thought to contribute to
increased blood flow, including cerebral blood flow [2] [1].

Presynaptic α₂-antagonism: By blocking these autoreceptors, the drug facilitates the evoked
release of norepinephrine (noradrenaline) from nerve terminals [3] [1].

This dual action is summarized in the diagram below:
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Dihydroergotoxine mesylate's dual alpha-adrenoceptor antagonism.

Beyond its alpha-adrenergic effects, dihydroergotoxine mesylate exhibits a complex mixed

agonist/antagonist profile at several other receptor systems, which contributes to its overall

pharmacological effect [2] [1].

Dopamine Receptors: It has mixed properties at both D1 (mediating stimulation of adenylate
cyclase) and D2 receptors (mediating inhibition of neurotransmitter release) [1].

Serotonin (5-HT) Receptors: It also demonstrates mixed agonist/antagonist properties at serotonin
receptors [2] [1].

Quantitative Receptor Interactions and
Pharmacological Data

The table below summarizes the key receptor interactions and selected quantitative data available for

dihydroergotoxine mesylate.
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Target /
Parameter

Interaction / Value Context / Experimental Model

Alpha
Adrenoceptors

Antagonist (α₁ & α₂) [1] Rat cerebral cortex; Blocks NA-induced cAMP

increase & facilitates evoked NA release [1].

Dopamine
Receptors

Mixed Agonist/Antagonist [2]

[1]

Rat striatum; affects D1 (AC stimulation) &

pre/postsynaptic D2 receptors [1].

Serotonin
Receptors

Mixed Agonist/Antagonist [2]

[1]

Rat hippocampus (5-HT sensitive AC) & cortex

(presynaptic 5-HT autoreceptors) [1].

Oral
Bioavailability

Very low (~25% absorbed,

0.07-0.14%) [2] [4]

Extensive first-pass metabolism [2].

Protein Binding ~81% [2] High degree of plasma protein binding.

Elimination Half-
life

Plasma: ~3.5 hrs; Terminal:
~13 hrs [2]

Experimental Evidence and Clinical Correlations

The adrenergic and other receptor interactions translate into measurable experimental and clinical outcomes.

Experimental Model - Isolated Vessels: In an in vitro study using the intestine mesenteric artery
preparation, dihydroergotoxine mesylate inhibited the vasoconstrictor response to electrical

stimulation of periarterial nerves, confirming its postsynaptic alpha-blocking activity. Concurrently, it
increased the outflow of norepinephrine, evidencing its presynaptic α₂-blocking effect [3].

Clinical Correlation - Sialorrhea in Parkinson's Disease: The alpha-adrenergic blocking action is
the proposed mechanism for its efficacy in treating sialorrhea (excessive drooling). Saliva production

is primarily under cholinergic control, but its secretion is modulated by sympathetic input via alpha-
adrenoceptors. Blocking these receptors can reduce salivary flow [5] [6]. A 2019 randomized

controlled trial demonstrated that a dose of 2.5 mg twice daily significantly reduced sialorrhea scores
in Parkinson's patients without significant adverse effects [5]. A 2025 study confirmed the mid-to-long

term efficacy of this regimen over 24 weeks [6].

Methodological Note: Analytical Challenges
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The analysis of dihydroergotoxine mesylate in pharmaceutical formulations like sustained-release tablets

can be challenging due to excipients like carbomer, which create high-viscosity solutions. A 2023 patent

describes a pretreatment method using a sodium chloride solution to cause carbomer to precipitate,

effectively reducing viscosity and allowing for more reliable analysis via high-performance liquid

chromatography (HPLC) [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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